molecular formula C13H16O B14468552 7-Phenylhept-2-en-4-one CAS No. 72863-36-6

7-Phenylhept-2-en-4-one

Cat. No.: B14468552
CAS No.: 72863-36-6
M. Wt: 188.26 g/mol
InChI Key: JIABQUHDEGSHNK-UHFFFAOYSA-N
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Description

7-Phenylhept-2-en-4-one is an organic compound characterized by a phenyl group attached to a heptene chain with a ketone functional group at the fourth carbon. This compound is of interest due to its unique structure, which combines aromatic and aliphatic features, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-2-en-4-one typically involves the aldol condensation reaction between benzaldehyde and hept-2-en-4-one. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 7-Phenylhept-2-enoic acid.

    Reduction: Formation of 7-Phenylheptan-2-ol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

7-Phenylhept-2-en-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Phenylhept-2-en-4-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

  • 2-Methyl-7-phenylhept-2-en-4-one
  • 3-Hepten-2-one
  • 2-Octen-4-one

Comparison: 7-Phenylhept-2-en-4-one is unique due to its specific placement of the phenyl group and the double bond, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.

Properties

CAS No.

72863-36-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

7-phenylhept-2-en-4-one

InChI

InChI=1S/C13H16O/c1-2-7-13(14)11-6-10-12-8-4-3-5-9-12/h2-5,7-9H,6,10-11H2,1H3

InChI Key

JIABQUHDEGSHNK-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

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